molecular formula C16H12Cl2N2O4 B11700095 N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(2,4-dichlorophenoxy)acetohydrazide

N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(2,4-dichlorophenoxy)acetohydrazide

Cat. No.: B11700095
M. Wt: 367.2 g/mol
InChI Key: NZBGRHAYLBHBIG-FBCYGCLPSA-N
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Description

N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(2,4-dichlorophenoxy)acetohydrazide is a synthetic organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(2,4-dichlorophenoxy)acetohydrazide typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 2-(2,4-dichlorophenoxy)acetohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(2,4-dichlorophenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenoxy moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce hydrazine derivatives.

Scientific Research Applications

N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(2,4-dichlorophenoxy)acetohydrazide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(2,4-dichlorophenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-chlorobenzohydrazide
  • N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2,2-diethoxyethanamine

Uniqueness

N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(2,4-dichlorophenoxy)acetohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H12Cl2N2O4

Molecular Weight

367.2 g/mol

IUPAC Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-(2,4-dichlorophenoxy)acetamide

InChI

InChI=1S/C16H12Cl2N2O4/c17-11-2-4-13(12(18)6-11)22-8-16(21)20-19-7-10-1-3-14-15(5-10)24-9-23-14/h1-7H,8-9H2,(H,20,21)/b19-7+

InChI Key

NZBGRHAYLBHBIG-FBCYGCLPSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)COC3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NNC(=O)COC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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